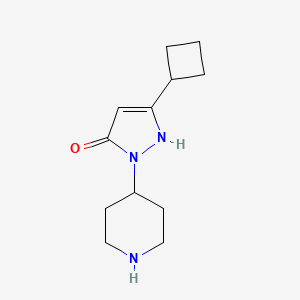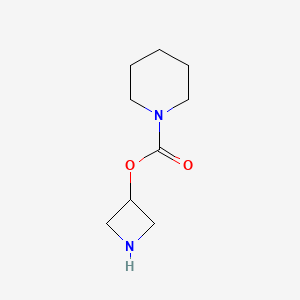
Azetidin-3-yl piperidine-1-carboxylate
Overview
Description
Azetidin-3-yl piperidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds.
Mechanism of Action
Target of Action
Azetidin-3-yl piperidine-1-carboxylate is a key intermediate in the synthesis of Cobimetinib , a potent and highly selective mitogen-activated protein kinase inhibitor . This compound primarily targets the mitogen-activated protein kinase pathway, which plays a crucial role in cellular signaling related to cell growth and differentiation .
Mode of Action
The compound interacts with its targets by inhibiting the mitogen-activated protein kinase pathway . This inhibition results in the disruption of cellular signaling, thereby affecting the growth and differentiation of cells .
Biochemical Pathways
The mitogen-activated protein kinase pathway is the primary biochemical pathway affected by this compound . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus of the cell . By inhibiting this pathway, the compound can disrupt the signaling process, leading to changes in cell growth and differentiation .
Pharmacokinetics
As a key intermediate in the synthesis of cobimetinib, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact the bioavailability of the final drug compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to inhibit the mitogen-activated protein kinase pathway . This inhibition disrupts cellular signaling, leading to changes in cell growth and differentiation . In the context of Cobimetinib, this results in the treatment of unresectable or metastatic melanoma with a BRAF mutation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, during the synthesis of Cobimetinib, the reaction conditions are carefully controlled to ensure the efficient production of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl piperidine-1-carboxylate typically involves the reaction of azetidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of N-Boc-azetidin-3-one as a starting material, which undergoes a Horner–Wadsworth–Emmons reaction catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the desired product . The reaction is carried out in acetonitrile at elevated temperatures (around 65°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-yl piperidine-1-carboxylic acid, while reduction may produce azetidin-3-yl piperidine-1-methanol .
Scientific Research Applications
Azetidin-3-yl piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic acid: A related compound with similar structural features but different reactivity and applications.
Piperidine-1-carboxylate: Another related compound with a piperidine ring but lacking the azetidine moiety.
Uniqueness
Azetidin-3-yl piperidine-1-carboxylate is unique due to the presence of both azetidine and piperidine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and development .
Properties
IUPAC Name |
azetidin-3-yl piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(13-8-6-10-7-8)11-4-2-1-3-5-11/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJAYSNDMGCMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



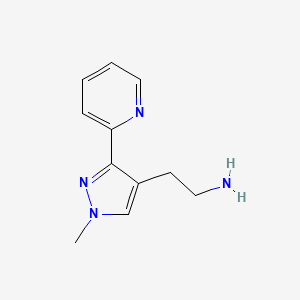
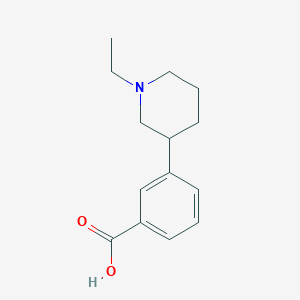

![2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470416.png)



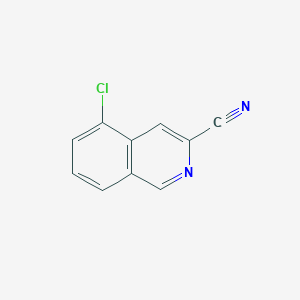
![1-Methyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470427.png)

